Product packaging for Behenyl myristate(Cat. No.:CAS No. 42232-05-3)

Behenyl myristate

Cat. No.: B1501303
CAS No.: 42232-05-3
M. Wt: 537.0 g/mol
InChI Key: ZZEXXQGRXIUMCA-UHFFFAOYSA-N
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Description

Docosyl tetradecanoate is a natural product found in Laurus nobilis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H72O2 B1501303 Behenyl myristate CAS No. 42232-05-3

Properties

IUPAC Name

docosyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-14-12-10-8-6-4-2/h3-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEXXQGRXIUMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672926
Record name Docosyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42232-05-3
Record name Docosyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Methodologies for Docosyl Tetradecanoate

Strategies for Esterification of Long-Chain Fatty Acids and Alcohols

The synthesis of docosyl tetradecanoate (B1227901), like other wax esters, is primarily achieved through the esterification of a long-chain fatty acid (myristic acid) with a long-chain fatty alcohol (behenyl alcohol). Various strategies have been developed to drive this reaction efficiently, including direct chemical methods, transesterification, and biocatalytic approaches.

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. cir-safety.org This classical Fischer-type esterification is an equilibrium-limited reaction, and various catalysts and conditions are employed to enhance the yield of the desired wax ester. cir-safety.org

Commonly, the reaction is promoted by acid catalysts. cir-safety.org Strong mineral acids like sulfuric acid have been used, but they can lead to degradation and discoloration of the product, especially at the high temperatures often required for long-chain substrates. researchgate.net To overcome these limitations, more selective catalysts have been investigated. Ferric chloride hexahydrate (FeCl₃·6H₂O) has been shown to be an effective catalyst for the esterification of long-chain fatty acids and alcohols, allowing the reaction to proceed at milder temperatures. researchgate.net The proposed catalytic species is a cationic cluster formed from the hydrolysis of the ferric cation, which activates the carboxylic acid for nucleophilic attack by the alcohol. researchgate.net

Solid acid catalysts offer advantages in terms of separation and reusability. A glycerol-based SO₃H-carbon catalyst has been demonstrated to be highly efficient for the solvent-free esterification of long-chain fatty acids and alcohols. ajgreenchem.comajgreenchem.com Using this heterogeneous catalyst, the synthesis of various wax esters, such as cetyl palmitate (a C32 wax ester similar in size to docosyl tetradecanoate), can achieve high yields at moderate temperatures. ajgreenchem.comajgreenchem.com The optimization of reaction parameters like catalyst loading, temperature, and reaction time is crucial for maximizing conversion. For instance, in the synthesis of cetyl palmitate, a catalyst amount of 20 wt.% at 90°C for 6 hours resulted in a 97% yield. ajgreenchem.comajgreenchem.com

Deep eutectic solvents (DESs) have also emerged as effective and recyclable catalysts. An acidic DES composed of choline (B1196258) chloride and p-toluenesulfonic acid can catalyze the esterification of oleic acid with long-chain alcohols under solvent-free conditions with high conversion rates. researchgate.netcsic.es

Table 1: Comparison of Direct Esterification Methods for Long-Chain Wax Esters

Catalyst Substrates (Example) Conditions Yield Source
SO₃H-carbon Palmitic Acid + Cetyl Alcohol 90°C, 6 h, 20 wt.% catalyst, solvent-free 97% ajgreenchem.comajgreenchem.com
Ferric Chloride (FeCl₃·6H₂O) C10-C18 Fatty Acids + C10-C18 Fatty Alcohols Refluxing mesitylene, 6 h, S/C ratio = 200 Quantitative researchgate.net
Choline chloride/p-toluenesulfonic acid (DES) Oleic Acid + Cetyl Alcohol 70°C, 3 h, 5% DES catalyst, solvent-free 99.1% researchgate.net

Transesterification Processes

Transesterification is an alternative route to esters where the alkyl group of an existing ester is exchanged with an alcohol. cir-safety.org For the synthesis of docosyl tetradecanoate, this could involve the reaction of a simple ester of myristic acid (e.g., methyl myristate) with behenyl alcohol, or the reaction of a triglyceride containing myristoyl groups with behenyl alcohol. This method is particularly relevant when using natural oils and fats as the source of the fatty acid moiety. cir-safety.orggoogle.com

The process can be catalyzed by acids or bases. Base-catalyzed transesterification is often faster but requires anhydrous conditions and low free fatty acid content in the feedstock. sld.cu Heterogeneous catalysts are also employed to simplify product purification. For example, biogenic calcium oxide (CaO) nanocatalysts have been effectively used in the transesterification of waste cooking oil to produce fatty acid methyl esters (biodiesel), a process that demonstrates the viability of such catalysts for ester exchange reactions. sld.cu The reaction conditions, including temperature, catalyst concentration, and methanol-to-oil molar ratio, significantly influence the yield. sld.cu Microwave irradiation has been shown to accelerate transesterification reactions, enabling quantitative conversions in shorter reaction times compared to conventional heating. google.com

Enzymatic Esterification and Biocatalytic Syntheses

Biocatalysis, primarily using lipases, has become a prominent "green" alternative for synthesizing wax esters under mild conditions, which minimizes by-product formation and energy consumption. jmbfs.orgulpgc.es Lipases can catalyze esterification in various media, including nearly anhydrous organic solvents and solvent-free systems. nih.govresearchgate.net

Immobilized lipases are particularly favored as they can be easily separated from the reaction mixture and reused, enhancing the economic feasibility of the process. ulpgc.esnih.govmdpi.com Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, is one of the most widely used and effective biocatalysts for the synthesis of a variety of esters, including long-chain wax esters. researchgate.netnih.gov Other effective lipases include those from Thermomyces lanuginosus and Rhizomucor miehei. nih.govnih.gov

The synthesis of wax esters like cetyl stearate (B1226849) and lauryl stearate has been demonstrated with high efficiency using lipase from Thermomyces lanuginosus immobilized on functionalized silica (B1680970). nih.gov Under optimal conditions (e.g., 64°C in heptane), acid conversion percentages of over 90% can be achieved in just 60 minutes. nih.gov In contrast, the free lipase shows significantly lower activity. nih.gov The reusability of such immobilized biocatalysts is often high, retaining a large percentage of their original activity over multiple reaction cycles. nih.gov

Solvent-free systems are increasingly investigated to create more sustainable and concentrated processes. ulpgc.esresearchgate.net High yields (up to 98%) have been reported for the synthesis of cetyl oleate (B1233923) in a solvent-free system using an immobilized lipase from Candida sp. 99-125, with optimization of substrate molar ratio, lipase dosage, and water removal being key to success. researchgate.net

Table 2: Research Findings in Enzymatic Wax Ester Synthesis

Lipase Source (Form) Substrates (Example) Reaction System Key Finding Source
Thermomyces lanuginosus (Immobilized on Octyl-SiO₂) Cetyl Alcohol + Stearic Acid Heptane, 64°C 91% acid conversion in 60 min. Retained 85-90% activity after 9 batches. nih.gov
Candida sp. 99-125 (Immobilized) Cetyl Alcohol + Oleic Acid Solvent-free, 40°C 98% conversion in 8 h with optimized substrate ratio and water removal. researchgate.net
Novozym 435 Behenyl Alcohol + Microbial Oil Solvent-free, 70°C Up to 87.3% conversion for behenyl esters via transesterification. researchgate.net
Candida antarctica (Novozym 435) Cetyl Alcohol + Octanoic Acid Solvent-free Yields of ~90% achieved in 5 hours at temperatures from 45-65°C. nih.gov

Mechanisms and Kinetics of Docosyl Tetradecanoate Synthesis

Understanding the reaction pathways and kinetics is essential for designing and optimizing the industrial synthesis of docosyl tetradecanoate.

Reaction Pathway Analysis of Docosyl Tetradecanoate Formation

The fundamental reaction for forming docosyl tetradecanoate via direct esterification is the Fischer-Speier esterification. The generally accepted mechanism for acid-catalyzed esterification proceeds through several key steps:

Protonation of the Carboxylic Acid: The carbonyl oxygen of myristic acid is protonated by the acid catalyst, which activates the carbonyl carbon, making it more electrophilic.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of behenyl alcohol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (derived from the alcohol) to one of the hydroxyl groups.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.

Deprotonation: The protonated ester is deprotonated (the proton is transferred back to the catalyst), regenerating the acid catalyst and yielding the final product, docosyl tetradecanoate.

In lipase-catalyzed reactions, the mechanism differs significantly and typically follows a Ping-Pong Bi-Bi mechanism. usm.my The process involves the formation of a covalent intermediate:

Acyl-Enzyme Complex Formation: Myristic acid binds to the active site of the lipase. The catalytic triad (B1167595) (commonly Ser-His-Asp) in the lipase's active site facilitates the formation of a tetrahedral intermediate, which then releases a water molecule to form a covalent acyl-enzyme intermediate.

Alcoholysis: Behenyl alcohol then enters the active site and attacks the acyl-enzyme intermediate.

Ester Release: This nucleophilic attack leads to the formation of a second tetrahedral intermediate, which collapses to release the docosyl tetradecanoate ester and regenerate the free enzyme.

Kinetic Modeling of Esterification Reactions involving Docosyl Tetradecanoate Precursors

The kinetics of long-chain esterification are often complex, influenced by factors such as temperature, catalyst concentration, substrate molar ratio, and mass transfer limitations, especially in heterogeneous or solvent-free systems.

For chemical catalysis, the esterification of behenic acid (a C22 acid, structurally similar to the alcohol precursor of docosyl tetradecanoate) with various fatty alcohols has been studied. researchgate.net The reaction was found to follow first-order dependence with respect to both the fatty alcohol and behenic acid concentrations. researchgate.net The activation energy for the uncatalyzed reaction was found to be in the range of 78-87 kJ/mol, while the use of a tetra n-butyl titanate (TBT) catalyst significantly lowered the activation energy to 64-69 kJ/mol, demonstrating the catalyst's effectiveness in increasing the reaction rate. researchgate.net

Table 3: Activation Energies for the Esterification of Behenic Acid with Fatty Alcohols

Alcohol Catalyst Activation Energy (Ea) Source
Decanol None 86.2 kJ/mol researchgate.net
Decanol TBT 68.1 kJ/mol researchgate.net
Myristyl Alcohol None 78.6 kJ/mol researchgate.net
Myristyl Alcohol TBT 64.5 kJ/mol researchgate.net
Cetyl Alcohol None 87.1 kJ/mol researchgate.net
Cetyl Alcohol TBT 67.3 kJ/mol researchgate.net

For enzymatic reactions, kinetic models are often developed to describe the reaction progress and optimize conditions. A second-order reversible reaction kinetic model has been successfully applied to the synthesis of wax esters like cetyl decanoate. researchgate.net This model provides good agreement with experimental data and allows for the estimation of apparent kinetic constants. researchgate.netresearchgate.net Thermodynamic studies coupled with kinetics have shown that such esterification reactions are typically spontaneous and endothermic. researchgate.net The inhibitory effects of substrates, particularly the alcohol, can also be a significant factor in enzymatic kinetics, where high concentrations of the alcohol may inhibit the reaction rate. usm.my Simplified models, such as the Substrate to Enzyme Ratio (SER), have also been proposed to help optimize enzymatic ester synthesis in solvent-free systems by providing a parameter that correlates with high conversion rates. mdpi.com

Stereochemical Aspects in Docosyl Tetradecanoate Synthesis

Docosyl tetradecanoate is synthesized from tetradecanoic acid and docosan-1-ol. As neither of these linear, saturated precursors contains a chiral center, the resulting ester is achiral. nih.gov Therefore, discussions of enantioselectivity and diastereoselectivity are not directly applicable to docosyl tetradecanoate itself but are highly relevant to the synthesis of structurally related chiral long-chain esters. Such chiral esters are valuable as probes in biochemical studies and as building blocks for complex lipids.

The synthesis of chiral long-chain esters with high enantiomeric purity is often achieved through enzymatic or organocatalytic methods. These approaches are critical when the alcohol or carboxylic acid moiety contains a stereocenter.

One prominent method is the lipase-catalyzed kinetic resolution of racemic alcohols. encyclopedia.pub Lipases, such as those from Candida species, exhibit a high degree of enantioselectivity in esterification reactions. nih.gov In a typical kinetic resolution, the lipase selectively catalyzes the esterification of one enantiomer of a racemic alcohol at a much higher rate than the other. encyclopedia.pub For instance, in a microemulsion system using Candida cylindracea lipase, the S(+)-enantiomer of ibuprofen (B1674241) was preferentially esterified, leaving the R(-)-enantiomer unreacted. nih.gov This principle can be applied to the synthesis of chiral long-chain esters by reacting a racemic chiral long-chain alcohol with a fatty acid like tetradecanoic acid, resulting in an enantiomerically enriched ester and the unreacted, oppositely configured alcohol. encyclopedia.pubnih.gov

Organocatalysis provides another powerful route to chiral esters and their precursors. For example, enantioselective organocatalytic methods have been developed for the synthesis of 3-hydroxy fatty acids, which are important chiral building blocks. mdpi.com One such methodology involves the enantioselective organocatalytic formation of terminal epoxides from long-chain aldehydes, followed by regioselective ring-opening and oxidation to yield the chiral 3-hydroxy fatty acid. mdpi.com These chiral acids can then be esterified to produce chiral esters.

The table below summarizes key enzymatic approaches applicable to the synthesis of chiral esters.

Method Catalyst Principle Application Example Reference(s)
Kinetic ResolutionLipase (e.g., Candida cylindracea)Selective esterification of one enantiomer from a racemic mixture.Esterification of S(+)-ibuprofen, leaving R(-)-ibuprofen. Applicable to racemic long-chain alcohols. nih.gov
Dynamic Kinetic ResolutionLipase + Racemization Catalyst (e.g., Vanadium)Combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical 100% yield of the desired chiral ester.DKR of tertiary and propargylic alcohols. encyclopedia.pub

Diastereoselective control becomes a consideration when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. Since docosyl tetradecanoate and its standard precursors are achiral, diastereoselectivity is not a factor in its synthesis.

However, in the synthesis of more complex esters where either the alcohol or the carboxylic acid is already chiral, controlling the stereochemistry of a newly formed chiral center is crucial. For instance, the esterification of a chiral long-chain alcohol that contains an additional reactive site could proceed with high diastereoselectivity. The existing stereocenter(s) can sterically or electronically direct the approach of the acylating agent, favoring the formation of one diastereomer over the other.

Research on the diastereoselective addition of ketenes to chiral alcohols illustrates this principle. The reaction of (S)-(+)-3-hydroxytetrahydrofuran with a ketene (B1206846) in the presence of diethyl zinc was found to produce diastereomeric esters with a high degree of diastereoselectivity (98:2). researchgate.net Similarly, control can be exerted during the synthesis of the precursors themselves. For example, in the synthesis of a complex ester side chain, the hydrogenation of a double bond in a molecule containing an allylic alcohol was controlled by the addition of an amine to achieve the desired diastereomer. umich.edu These examples demonstrate that while not relevant for docosyl tetradecanoate, diastereoselective strategies are fundamental in the synthesis of structurally complex long-chain esters. researchgate.netumich.edu

Synthesis of Isotopically Labeled Docosyl Tetradecanoate and Precursors

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules in biological systems. nih.govmdpi.com The synthesis of labeled docosyl tetradecanoate is achieved by preparing labeled precursors—either tetradecanoic acid or docosanol—followed by standard esterification.

Tetradecanoic acid (myristic acid) can be enriched with Carbon-13 (¹³C) at specific positions through multi-step chemical synthesis. nih.gov The choice of labeling position depends on the specific metabolic pathway being investigated.

Synthesis of [1-¹³C]tetradecanoic acid: This is commonly achieved by introducing the label at the carboxyl carbon. A typical route involves treating 1-bromotridecane (B143060) with potassium cyanide enriched with ¹³C (K¹³CN). The resulting ¹³C-labeled nitrile is then hydrolyzed to yield [1-¹³C]tetradecanoic acid. nih.gov

Synthesis of [3-¹³C]tetradecanoic acid: Labeling at the C-3 position can be accomplished through the alkylation of diethyl sodiomalonate. In this pathway, [1-¹³C]1-bromododecane is used to alkylate the malonate, and the subsequent product is saponified and decarboxylated to give the desired [3-¹³C]tetradecanoic acid. nih.gov

Synthesis of [6-¹³C]tetradecanoic acid: Introducing the label further down the alkyl chain, such as at the C-6 position, requires a different strategy. This can be achieved by coupling an appropriately labeled alkylcadmium chloride with the half-acid chloride methyl ester of a suitable dioic acid. This forms a labeled oxo fatty acid ester, which is then reduced and hydrolyzed to yield the final [6-¹³C]tetradecanoic acid. nih.gov

The following table outlines these synthetic strategies.

Labeled Product Key ¹³C Reagent Other Key Reagents Key Steps Reference(s)
[1-¹³C]Tetradecanoic AcidK¹³CN (90% enriched)1-BromotridecaneNitrile formation followed by hydrolysis. nih.gov
[3-¹³C]Tetradecanoic Acid[1-¹³C]1-BromododecaneDiethyl malonateMalonic ester synthesis (alkylation, saponification, decarboxylation). nih.gov
[6-¹³C]Tetradecanoic AcidLabeled Alkylcadmium ChlorideHalf acid chloride methyl ester of a dioic acidCoupling, reduction of oxo-ester, hydrolysis. nih.gov

Deuterium (B1214612) (²H or D) labeling is another common technique used in metabolic studies. nih.gov Deuterium-labeled fatty acids can be synthesized and subsequently esterified to produce labeled docosyl tetradecanoate. While ¹³C is often preferred because the C-C bond is stable and the label is not easily lost, deuterium labeling is also widely used. mdpi.com A potential drawback of deuterium labeling is the risk of D-H exchange in protic solutions or the loss of deuterium atoms during metabolic processes like desaturation. mdpi.com

One general method for deuterium incorporation is the H-D exchange reaction. For example, using a combination of Pd/C, aluminum metal, and heavy water (D₂O) allows for the selective deuteration of organic molecules, including esters, at labile C-H positions under relatively mild, microwave-assisted conditions. mdpi.com

More specific labeling requires targeted synthesis. For very long-chain polyunsaturated fatty acids, a deuterium label was incorporated by first preparing a deuterated building block. nih.gov For instance, 12-bromododecanol can be protected, and then a deuterium-containing segment can be introduced through a series of coupling reactions. nih.gov Similarly, deuterium-labeled stearic acid (d7-C18:0) has been synthesized to serve as an internal standard and tracer in metabolic studies, demonstrating the feasibility of producing specifically deuterated long-chain fatty acids that can be used as precursors. nih.gov

Natural Occurrence, Biosynthesis, and Isolation of Docosyl Tetradecanoate

Occurrence in Biological Matrices

The presence of docosyl tetradecanoate (B1227901) has been identified in specific biological contexts, particularly in the plant kingdom.

Docosyl tetradecanoate has been notably identified as a significant component of the cuticular wax of green tobacco leaf (Nicotiana tabacum). In a detailed analysis of the wax esters from this plant, docosyl tetradecanoate was found to be the most abundant single wax ester isomer. This finding is consistent with the fact that docosanol (a C22 alcohol) and tetradecanoic acid (a C14 fatty acid) are the most prevalent alcohol and acid, respectively, obtained upon the hydrolysis of the total wax ester fraction from tobacco leaves.

Table 1: Composition of Wax Esters in Green Tobacco Leaf (Nicotiana tabacum)

ComponentAbundance
Docosyl Tetradecanoate Most abundant single wax ester isomer
Docosanol (C22 Alcohol)Most abundant alcohol after hydrolysis
Tetradecanoic Acid (C14 Acid)Most abundant acid after hydrolysis

This table summarizes the prominence of docosyl tetradecanoate and its constituent alcohol and fatty acid in the cuticular wax of green tobacco leaf.

Currently, there is a lack of significant scientific literature reporting the natural occurrence of docosyl tetradecanoate in microbial systems. While bacteria are known to produce wax esters for carbon and energy storage, specific identification of docosyl tetradecanoate has not been prominently documented.

Similarly, reports on the natural presence of docosyl tetradecanoate in animal-derived substances are scarce. Although wax esters are found on the surface of animal skin and in the secretions of sebaceous glands, the specific identification of this particular wax ester has not been a focus of published research to date.

Biochemical Pathways of Docosyl Tetradecanoate Formation

The biosynthesis of docosyl tetradecanoate, like other wax esters, is a multi-step process involving the synthesis of its precursor fatty acid and fatty alcohol, followed by their esterification.

The final step in the formation of docosyl tetradecanoate is catalyzed by a class of enzymes known as wax synthases (WS) , which are acyl-CoA:fatty alcohol acyltransferases. This enzyme facilitates the transfer of an acyl group from a fatty acyl-CoA molecule to a fatty alcohol. In the case of docosyl tetradecanoate, a myristoyl-CoA (the activated form of tetradecanoic acid) would serve as the acyl donor, and docosanol would be the acyl acceptor.

The general reaction is as follows:

Myristoyl-CoA + Docosanol → Docosyl Tetradecanoate + Coenzyme A

Bacterial wax ester synthases have shown selectivity for various fatty acyl-CoAs, with a high affinity for myristoyl-CoA (C14) among others slu.se.

The synthesis of the precursors for docosyl tetradecanoate, namely tetradecanoic acid (myristic acid) and docosanol, involves fundamental lipid metabolic pathways.

Biosynthesis of Tetradecanoic Acid (Myristic Acid):

Myristic acid, a 14-carbon saturated fatty acid, is synthesized through the fatty acid synthase (FAS) system. This process begins with the carboxylation of acetyl-CoA to malonyl-CoA. Through a series of condensation, reduction, and dehydration reactions, the fatty acid chain is elongated two carbons at a time, typically starting from acetyl-CoA.

Alternatively, myristic acid can be produced through the elongation of lauric acid (C12:0) or the shortening of palmitic acid (C16:0) via peroxisomal β-oxidation.

Biosynthesis of Docosanol:

Docosanol, a 22-carbon fatty alcohol, is derived from its corresponding very-long-chain fatty acid (VLCFA), docosanoic acid (behenic acid). The biosynthesis of docosanoic acid occurs through the fatty acid elongation (FAE) system, which extends shorter-chain fatty acids like palmitic acid (C16:0) or stearic acid (C18:0).

Once docosanoyl-CoA is synthesized, it is reduced to docosanol. This reduction is catalyzed by fatty acyl-CoA reductases (FARs) . These enzymes utilize reducing equivalents, typically from NADPH, to convert the fatty acyl-CoA to the corresponding fatty alcohol. The specificity of the FAR determines the chain length of the resulting alcohol.

Table 2: Key Enzymes and Pathways in Docosyl Tetradecanoate Biosynthesis

PrecursorBiosynthetic PathwayKey Enzyme(s)
Tetradecanoic Acid (Myristic Acid)Fatty Acid SynthesisFatty Acid Synthase (FAS)
DocosanolFatty Acid Elongation & ReductionFatty Acid Elongase (FAE), Fatty Acyl-CoA Reductase (FAR)
Docosyl Tetradecanoate Wax Ester Synthesis Wax Synthase (WS)

This table outlines the primary metabolic pathways and the classes of enzymes involved in the synthesis of the precursors and the final assembly of docosyl tetradecanoate.

Metabolic Engineering Approaches for Directed Biosynthesis

The biosynthetic pathway begins with the reduction of a fatty acyl-CoA to a corresponding fatty alcohol, a reaction catalyzed by FAR. Subsequently, a WS enzyme facilitates the esterification of this fatty alcohol with another fatty acyl-CoA molecule to form the final wax ester product. For the directed biosynthesis of docosyl tetradecanoate (C36), the precursor molecules required are docosanol (a C22 fatty alcohol) and tetradecanoyl-CoA (a C14 fatty acyl-CoA).

Researchers have successfully engineered yeast to produce very long-chain wax esters. By introducing a fatty acid elongase, such as Elo2p from S. cerevisiae, the production of longer chain fatty acids and subsequently longer chain wax esters, up to C42, has been achieved. The selection of FAR and WS enzymes with specific substrate affinities is crucial for tailoring the production towards a desired wax ester like docosyl tetradecanoate. For instance, different combinations of FARs and WSs from various organisms can be screened to find the most efficient pairing for generating the C22 alcohol and utilizing the C14 acyl-CoA.

Furthermore, optimizing the metabolic flux towards the precursor molecules is a key strategy. This can involve upregulating the pathways leading to fatty acid and fatty alcohol synthesis while downregulating competing pathways that divert these precursors to other cellular processes. The choice of carbon source for the microbial fermentation can also significantly impact the yield and composition of the produced wax esters. Studies have shown that using lipid-based substrates can lead to a substantial increase in wax ester production compared to glucose-based media.

The table below summarizes key enzymes and strategies involved in the metabolic engineering of yeast for the production of long-chain wax esters, which are applicable to the directed biosynthesis of docosyl tetradecanoate.

Metabolic Engineering Strategy Key Enzymes/Genes Description Potential Impact on Docosyl Tetradecanoate Production
Heterologous Expression of Core Enzymes Fatty Acyl Reductase (FAR), Wax Ester Synthase (WS)Introduction of genes encoding FAR and WS from various organisms to establish the wax ester biosynthetic pathway.Enables the fundamental conversion of fatty acyl-CoAs and fatty alcohols into docosyl tetradecanoate.
Precursor Chain Length Elongation Fatty Acid Elongase (e.g., Elo2p)Overexpression of elongase enzymes to increase the pool of very-long-chain fatty acids (VLCFAs) required for producing the C22 alcohol precursor.Crucial for supplying the docosanol moiety of docosyl tetradecanoate.
Optimization of Precursor Supply Upregulation of fatty acid synthesis pathway genes; downregulation of competing pathways (e.g., β-oxidation, storage lipid synthesis).Directing metabolic flux towards the synthesis of tetradecanoyl-CoA and the precursors for docosanol.Increases the availability of the necessary building blocks for docosyl tetradecanoate, thereby improving yield.
Substrate Feeding Strategies Utilization of lipid-based carbon sources (e.g., fatty acids, oils).Providing direct precursors or energy-rich substrates that can be efficiently converted into the desired wax ester components.Can significantly boost the overall production titer of docosyl tetradecanoate.

Extraction and Purification Methodologies from Complex Natural Samples

While the natural occurrence of docosyl tetradecanoate is not extensively documented, the methodologies for extracting and purifying long-chain wax esters from complex natural matrices, such as plant epicuticular waxes, are well-established. These methods can be readily adapted for the isolation of docosyl tetradecanoate should a natural source be identified.

Solvent Extraction Techniques

Solvent extraction is the initial and most critical step in isolating wax esters from natural samples. The choice of solvent is paramount and is dictated by the polarity of the target compound. Docosyl tetradecanoate, being a long-chain wax ester, is a nonpolar lipid. Therefore, nonpolar organic solvents are the most effective for its extraction.

Commonly used solvents for the extraction of plant cuticular waxes include hexane, chloroform, and dichloromethane. The extraction process typically involves immersing the plant material (e.g., leaves) in the chosen solvent for a short period. This brief immersion is designed to dissolve the epicuticular waxes without disrupting the plant cells and releasing intracellular lipids, thereby ensuring a cleaner initial extract. The solvent containing the dissolved waxes is then collected, and the process may be repeated to maximize the yield. After extraction, the solvent is evaporated, often under reduced pressure using a rotary evaporator, to yield the crude wax extract.

The selection of the solvent can also influence the co-extraction of other compounds. For example, more polar solvents like ethanol (B145695) or acetone might be used, but they will also extract a wider range of other plant metabolites, necessitating more rigorous downstream purification steps.

The following table outlines common solvents used for the extraction of nonpolar lipids like wax esters and their relevant properties.

Solvent Polarity Index Boiling Point (°C) Advantages Disadvantages
n-Hexane0.169Highly effective for nonpolar compounds; relatively low boiling point allows for easy removal.Flammable; can be toxic.
Chloroform4.161Good solvent for a wide range of lipids.Toxic and a suspected carcinogen.
Dichloromethane3.140Effective for lipid extraction; very low boiling point.Volatile and has health and safety concerns.
Acetone5.156Miscible with water; can extract a broader range of compounds.Higher polarity may lead to co-extraction of undesirable polar compounds.
Ethanol4.378Less toxic than chlorinated solvents; effective for a range of compounds.Higher boiling point; may extract water-soluble impurities.

Chromatographic Separation for Docosyl Tetradecanoate Isolation

Following solvent extraction, the crude wax extract is a complex mixture of various lipid classes, including other wax esters, fatty acids, fatty alcohols, alkanes, and triterpenoids. Chromatographic techniques are essential to separate docosyl tetradecanoate from these other components.

Column Chromatography is a widely used method for the initial fractionation of the crude wax extract. The stationary phase is typically silica (B1680970) gel, which separates compounds based on their polarity. The crude extract is loaded onto the top of the silica gel column, and a series of solvents or solvent mixtures (the mobile phase) of increasing polarity are passed through the column.

For the isolation of a nonpolar compound like docosyl tetradecanoate, the elution would begin with a nonpolar solvent such as hexane. This would elute the most nonpolar compounds, like alkanes. As the polarity of the mobile phase is gradually increased, for example, by adding ethyl acetate to the hexane, compounds of slightly higher polarity will begin to elute. Wax esters are typically eluted with a low-polarity solvent mixture. For the purification of synthesized long-chain wax esters, a mobile phase of 10% ethyl acetate in hexane has been effectively used. Fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the desired wax ester.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the identification and quantification of individual components within the purified fractions. In GC, the sample is vaporized and passed through a long column. The components separate based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound based on its fragmentation pattern. GC-MS is a definitive method for confirming the presence and purity of docosyl tetradecanoate in the isolated fractions.

The table below details the chromatographic techniques applicable to the isolation and identification of docosyl tetradecanoate.

Chromatographic Technique Principle of Separation Stationary Phase Typical Mobile Phase Application in Docosyl Tetradecanoate Isolation
Column Chromatography Adsorption based on polaritySilica gelGradient of nonpolar to moderately polar solvents (e.g., hexane, ethyl acetate)Fractionation of the crude wax extract to isolate the wax ester class.
Thin Layer Chromatography (TLC) Adsorption based on polaritySilica gel plateSimilar to column chromatography (e.g., hexane/ethyl acetate mixtures)Monitoring the separation during column chromatography and assessing the purity of fractions.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatility and interaction with the stationary phase (GC); mass-to-charge ratio of fragmented ions (MS)Various (e.g., fused silica capillary column with a nonpolar stationary phase)Inert carrier gas (e.g., helium, hydrogen)Identification and quantification of docosyl tetradecanoate in purified fractions.

Analytical Chemistry of Docosyl Tetradecanoate

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural analysis of docosyl tetradecanoate (B1227901), providing detailed information about its molecular structure, connectivity, and the chemical environment of its atoms.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of docosyl tetradecanoate, as well as for deducing its structure through fragmentation analysis. With a molecular formula of C36H72O2, the compound has a monoisotopic mass of 536.5532 Da. uni.lu

In a typical mass spectrum, docosyl tetradecanoate will exhibit a molecular ion peak ([M]+) corresponding to its molecular weight. The fragmentation pattern is characteristic of long-chain esters. Cleavage of the ester bond is a primary fragmentation pathway, leading to ions that are diagnostic of the original fatty acid and fatty alcohol components. Key fragmentation events include:

McLafferty Rearrangement: This can lead to the formation of a protonated tetradecanoic acid ion.

Alpha and Beta Cleavage: Fragmentation at bonds alpha or beta to the carbonyl group is common, resulting in the loss of alkyl radicals and the formation of characteristic acylium ions ([R-C=O]+). nih.gov

Alcohol Chain Fragmentation: The long docosyl (C22) alkyl chain can also undergo fragmentation, leading to a series of ions separated by 14 Da (corresponding to CH2 units).

When coupled with techniques like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS), mass spectrometry provides both separation and definitive identification. nih.govnih.gov Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization source for analyzing wax esters via HPLC-MS, typically yielding abundant protonated molecules ([M+H]+) with minimal initial fragmentation. nih.gov Further fragmentation through collision-induced dissociation (CID) can then be used to confirm the structure. nih.gov

Ion TypePredicted m/zDescription
Molecular Ion [M]+536.55Represents the intact molecule.
Protonated Molecule [M+H]+537.56Often observed in soft ionization techniques like APCI or ESI.
Acylium Ion [C13H27CO]+211.20Formed by cleavage of the C-O bond of the ester, characteristic of the tetradecanoyl moiety.
Docosyl Fragment [C22H45]+309.35An alkyl fragment from the alcohol portion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of docosyl tetradecanoate. Both ¹H NMR and ¹³C NMR are used to confirm the structure and analyze the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of a long-chain saturated ester like docosyl tetradecanoate is characterized by several key signals. The long polymethylene chains of both the fatty acid and alcohol moieties result in a large, overlapping signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum offers a more resolved view of the carbon skeleton. The presence of a signal in the downfield region is characteristic of the carbonyl carbon of the ester group. Distinct signals also appear for the carbons directly attached to the ester oxygen. Public databases confirm the availability of ¹³C NMR spectral data for docosyl tetradecanoate. nih.gov

The following tables summarize the predicted chemical shifts for docosyl tetradecanoate.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (terminal, acid & alcohol chain)~0.88Triplet
-(CH₂)n- (bulk methylene)~1.26Multiplet
-CH₂-COO- (alpha to carbonyl)~2.29Triplet
-O-CH₂- (alpha to ester oxygen)~4.06Triplet

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (carbonyl)~174.0
-O-CH₂-~64.4
-CH₂-COO-~34.4
-(CH₂)n- (bulk methylene)~29.7
CH₃ (terminal)~14.1

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in docosyl tetradecanoate. These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb energy.

The most prominent feature in the IR spectrum of docosyl tetradecanoate is the strong absorption band corresponding to the carbonyl (C=O) group of the ester. The long alkyl chains give rise to characteristic C-H stretching and bending vibrations. Raman spectroscopy provides complementary information and is particularly useful for analyzing the hydrocarbon backbone. researchgate.net

Characteristic Vibrational Frequencies

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity (IR)
C=OStretch~1740Strong
C-H (sp³)Stretch2850 - 2960Strong
C-H (CH₂)Bend~1465Medium
C-OStretch1170 - 1250Strong

Chromatographic Separation and Quantification Techniques

Chromatography is essential for isolating docosyl tetradecanoate from complex mixtures and for its quantification. The choice of technique depends on the volatility of the compound and the nature of the sample matrix.

Gas Chromatography (GC) and hyphenated GC-MS

Due to its high molecular weight, the analysis of docosyl tetradecanoate by Gas Chromatography (GC) requires high temperatures. The technique separates compounds based on their volatility and interaction with the stationary phase of the GC column. A non-polar column, such as one with a DB-1MS stationary phase, is often used for the analysis of wax esters. nist.gov The oven temperature must be programmed to ramp up to a high final temperature to ensure the elution of these low-volatility compounds.

The Kovats retention index, a measure of retention time normalized to adjacent n-alkanes, has been reported for docosyl tetradecanoate, providing a standardized value for its identification. nih.gov For instance, a standard non-polar retention index of 3749.34 has been recorded. nih.gov

Hyphenation with Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of docosyl tetradecanoate in complex samples, such as plant surface lipids. nih.govscispace.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each eluting peak, allowing for positive identification by matching with spectral libraries or through interpretation of fragmentation patterns. nih.govwisdomlib.org

High-Performance Liquid Chromatography (HPLC) for Related Long-Chain Esters

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for long-chain wax esters. Non-aqueous reversed-phase HPLC is commonly employed for the separation of these molecules. nih.gov

A C30 or C18 stationary phase is often used with a gradient of organic solvents, such as methanol (B129727)/chloroform or acetonitrile/ethyl acetate, as the mobile phase. nih.govfigshare.comsemanticscholar.org Separation is based on the compound's hydrophobicity. For wax esters, elution is typically governed by the equivalent carbon number (ECN), which is calculated as the total number of carbon atoms minus twice the number of double bonds. Within a group of esters having the same ECN, the degree of unsaturation can influence the elution order. nih.gov

Detection can be achieved using an Evaporative Light-Scattering Detector (ELSD), which is a universal detector for non-volatile compounds, or by coupling the HPLC system to a mass spectrometer (HPLC-MS) with an APCI source for more specific identification. nih.govfigshare.comsemanticscholar.org This HPLC approach allows for the effective separation of docosyl tetradecanoate from other related long-chain esters in various commercial waxes and biological samples. researchgate.netfigshare.com

Sample Preparation Strategies for Docosyl Tetradecanoate Analysis

Direct analysis of high molecular weight wax esters like docosyl tetradecanoate by gas chromatography can be challenging due to their low volatility. nih.gov Therefore, derivatization is a critical sample preparation step, not for the intact ester, but for its constituent parts after cleavage. The most common approach is transesterification, which simultaneously cleaves the ester bond and derivatizes the resulting fatty acid.

Transesterification converts the wax ester into a fatty acid methyl ester (FAME) or fatty acid ethyl ester (FAEE) and the corresponding long-chain fatty alcohol (in this case, docosanol). gerli.comsphinxsai.com These resulting FAMEs are significantly more volatile than the original wax ester, making them ideal for GC analysis. This reaction is typically catalyzed by an acid or a base.

Base-Catalyzed Transesterification: A rapid method involves using reagents like 2 M methanolic potassium hydroxide (B78521) (KOH) in hexane. This process can be completed in minutes at room temperature, although it is not effective for sterol esters or waxes under these specific mild conditions. gerli.com

Acid-Catalyzed Transesterification: Reagents such as 1N HCl in ethanol (B145695) or methanol can be used, often requiring heating to complete the reaction. gerli.comsphinxsai.com This method is effective for converting wax esters into their corresponding FAMEs/FAEEs and free fatty alcohols.

Silylation is another key derivatization technique, primarily used on the fatty alcohol moiety released after hydrolysis or transesterification. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogen atoms on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This derivatization increases the volatility of the long-chain alcohol and reduces its polarity, resulting in improved peak shape and resolution during GC analysis. researchgate.net

Table 2: Common Derivatization Methods for Wax Ester Components
MethodTarget MoietyCommon Reagent(s)Resulting DerivativePurpose
Transesterification (Base-Catalyzed)Fatty AcidMethanolic KOH or CH₃ONa gerli.comFatty Acid Methyl Ester (FAME)Increases volatility for GC analysis of the fatty acid component.
Transesterification (Acid-Catalyzed)Fatty AcidMethanolic HCl or Ethanolic HCl gerli.comsphinxsai.comFAME or Fatty Acid Ethyl Ester (FAEE)Cleaves the wax ester and derivatizes the fatty acid for GC.
SilylationFatty AlcoholMSTFA, BSTFATrimethylsilyl (TMS) EtherIncreases volatility and improves chromatographic performance of the alcohol component. sigmaaldrich.com

When analyzing docosyl tetradecanoate at trace levels in complex matrices such as environmental or food samples, an extraction and pre-concentration step is essential. mdpi.com Microextraction techniques are modern, miniaturized sample preparation methods that are non-exhaustive, use minimal to no organic solvents, and provide high enrichment factors. mdpi.comnih.gov

Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique that integrates sampling, extraction, and concentration into a single step. buffalostate.edu It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. For a nonpolar compound like docosyl tetradecanoate, a nonpolar coating such as polydimethylsiloxane (B3030410) (PDMS) is suitable. nih.gov The fiber is exposed to the sample (either by direct immersion into a liquid or exposure to the headspace for volatile compounds), and analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the GC injector, where the analytes are thermally desorbed for analysis. SPME is highly effective for concentrating trace analytes, thereby improving detection limits. buffalostate.edu

Other relevant microextraction techniques include:

Microextraction in Packed Sorbent (MEPS): Considered a miniaturization of traditional solid-phase extraction (SPE), MEPS uses a small amount of sorbent packed into a syringe. It requires smaller sample volumes and less solvent than SPE. mdpi.com

Stir Bar Sorptive Extraction (SBSE): This technique uses a magnetic stir bar coated with a thick layer of sorbent material (typically PDMS). It offers a larger phase volume compared to SPME, allowing for higher analyte recovery and greater sensitivity. nih.gov

Table 3: Overview of Microextraction Techniques for Trace Ester Analysis
TechniquePrincipleExtraction PhaseKey Advantage for Trace Analysis
Solid-Phase Microextraction (SPME)Analytes partition from the sample matrix onto a coated fiber. mdpi.comPolymer-coated fused silica fiber (e.g., PDMS). nih.govSolvent-free, simple, and integrates extraction with sample introduction. buffalostate.edu
Stir Bar Sorptive Extraction (SBSE)Analytes are extracted onto a sorbent-coated magnetic stir bar.Stir bar coated with a thick film of sorbent (e.g., PDMS). nih.govHigher phase volume leads to greater extraction efficiency and sensitivity. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME)A cloudy solution is formed by injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.comMicro-volume of an organic solvent.Rapid, simple, and achieves a high enrichment factor. mdpi.com

To definitively identify the structure of a wax ester like docosyl tetradecanoate, it is necessary to break the ester bond and analyze its constituent precursors: the fatty acid (tetradecanoic acid) and the fatty alcohol (docosanol). While chemical hydrolysis using strong acids or bases is effective, it can be harsh and may cause degradation of other sample components. researchgate.net

Enzymatic hydrolysis offers a mild and highly specific alternative. researchgate.net Lipases are enzymes that catalyze the hydrolysis of ester bonds in lipids. nih.gov This biocatalytic approach is performed under gentle conditions (e.g., controlled pH and temperature), minimizing the risk of isomerization or degradation of sensitive molecules like polyunsaturated fatty acids that may be present in the sample. uit.noresearchgate.net The process efficiently cleaves the wax ester into its corresponding free fatty acid and free fatty alcohol. researchgate.net

Following the enzymatic reaction, the products can be separated from each other using techniques like solid-phase extraction (SPE). nih.gov The isolated fatty acid and fatty alcohol fractions are then typically derivatized (e.g., methylation for the acid, silylation for the alcohol) and analyzed by chromatography (GC-MS) to confirm their individual identities, thereby reconstructing the original structure of the parent wax ester. researchgate.net

Table 4: Process of Enzymatic Hydrolysis for Wax Ester Identification
StepDescriptionPurposeExample
1. HydrolysisIncubation of the wax ester sample with a lipase (B570770) enzyme in a buffered solution. nih.govTo specifically cleave the ester bond under mild conditions. researchgate.netUsing an immobilized lipase to hydrolyze docosyl tetradecanoate.
2. Product SeparationSeparation of the resulting free fatty acids from the free fatty alcohols.To isolate the precursor molecules for individual analysis.Solid-phase extraction (SPE) to yield separate fractions of tetradecanoic acid and docosanol. nih.gov
3. DerivatizationChemical modification of the separated acid and alcohol to increase volatility for GC.To prepare the precursors for chromatographic analysis.Methylation of tetradecanoic acid and silylation of docosanol. researchgate.net
4. IdentificationAnalysis of the derivatized products by GC-MS.To confirm the chain length and structure of the original acid and alcohol moieties.Identifying methyl tetradecanoate and docosanol-TMS ether by their mass spectra and retention times.

Environmental Fate and Transformation of Docosyl Tetradecanoate

Biodegradation Pathways and Mechanisms

The principal route for the environmental degradation of docosyl tetradecanoate (B1227901) is biodegradation, mediated by a diverse range of microorganisms. This process is fundamental to the recycling of this and other long-chain esters in ecosystems.

The microbial breakdown of docosyl tetradecanoate is initiated by the enzymatic hydrolysis of the ester bond, yielding its constituent long-chain fatty alcohol (docosanol) and long-chain fatty acid (tetradecanoic acid). This initial step is crucial as it breaks down the large, water-insoluble wax ester into smaller, more bioavailable molecules that can be taken up by microbial cells.

Following hydrolysis, both the docosanol and tetradecanoic acid are typically metabolized through aerobic or anaerobic pathways. Under aerobic conditions, the primary mechanism for the degradation of these long-chain aliphatic molecules is β-oxidation. In this process, the fatty acid and the alcohol (after oxidation to a carboxylic acid) are sequentially broken down by the removal of two-carbon acetyl-CoA units. These acetyl-CoA units can then enter the citric acid cycle for energy production and biomass generation.

Table 1: Key Microbial Genera Involved in the Degradation of Long-Chain Fatty Acids

Microbial GroupRole in DegradationEnvironmental Niche
PseudomonasAerobic degradation via β-oxidationSoil, water
BacillusAerobic degradation of fatty acidsSoil, sediment
RhodococcusAerobic degradation of hydrophobic compoundsSoil
SyntrophomonasAnaerobic β-oxidation of fatty acidsAnaerobic sediments, digesters

The enzymatic hydrolysis of a wax ester like docosyl tetradecanoate can be represented by the following reaction:

Docosyl tetradecanoate + H₂O ⇌ Docosanol + Tetradecanoic acid

The equilibrium of this reaction can be influenced by environmental conditions such as pH and temperature. While in aqueous environmental systems the hydrolysis is favored, under certain conditions, such as in microbial storage granules, the synthesis of wax esters can occur.

Following the initial hydrolysis, a series of other enzymatic processes are involved in the complete mineralization of the resulting fatty acid and alcohol. These include alcohol dehydrogenases and aldehyde dehydrogenases that convert the fatty alcohol into a fatty acid, and the suite of enzymes involved in the β-oxidation pathway.

Environmental Distribution and Persistence Studies

Due to its high molecular weight and low water solubility, docosyl tetradecanoate is expected to have very low mobility in the environment. If released into the environment, it is likely to adsorb strongly to soil, sediment, and suspended organic matter. Its high octanol-water partition coefficient (Kow) suggests a strong tendency for bioaccumulation in the fatty tissues of organisms.

The persistence of docosyl tetradecanoate in the environment is expected to be significant due to its chemical stability and low bioavailability in a solid state. However, as a natural product, it is ultimately biodegradable. The rate of its degradation will be highly dependent on environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial communities. In environments with a high abundance of microorganisms capable of producing extracellular lipases, the degradation of docosyl tetradecanoate will be more rapid. Long-chain aliphatic esters are generally considered to be more resistant to breakdown than their shorter-chain counterparts. mdpi.com

Table 2: Predicted Environmental Fate of Docosyl Tetradecanoate

Environmental CompartmentDominant ProcessExpected Persistence
Aerobic SoilBiodegradationModerate to High
Anaerobic SedimentBiodegradationHigh
Surface WaterBiodegradation, Adsorption to particlesModerate (in water column), High (in sediment)
AtmosphereLow volatility, minimal presenceN/A

Transport and Partitioning in Aquatic and Terrestrial Systems

The movement and distribution of Docosyl tetradecanoate in the environment are primarily governed by its extremely low water solubility and high affinity for organic matter. This is quantitatively expressed by its octanol-water partition coefficient (Log K_ow), a critical parameter in environmental science for predicting the distribution of a substance between fatty or organic phases and water. ecetoc.org

Physicochemical Properties Influencing Environmental Partitioning

Property Predicted Value Implication for Transport & Partitioning
Molecular Formula C₃₆H₇₂O₂ Indicates a large, nonpolar organic molecule.
Molecular Weight 537.0 g/mol nih.gov Low volatility and slow diffusion rates.
Water Solubility Very low Tends to remain out of the aqueous phase.

| Log K_ow (XLogP3) | 17.4 nih.gov | Extremely high tendency to adsorb to organic matter in soil and sediment; low potential for transport with water. |

Aquatic Systems: When introduced into an aquatic environment, Docosyl tetradecanoate is not expected to dissolve in the water column to any significant extent. Due to its low solubility and density, it will likely spread on the water's surface. cosmobiousa.com The compound's very high Log K_ow value of 17.4 indicates a strong propensity to partition from water and adsorb to suspended organic particles and sediment. nih.gov Consequently, the primary sink for this compound in aquatic ecosystems would be the sediment bed, with negligible concentrations remaining in the water phase.

Terrestrial Systems: In soil environments, the mobility of Docosyl tetradecanoate is expected to be extremely limited. Its high Log K_ow suggests it will bind strongly to the organic carbon fraction of soil and sludge. ecetoc.org This strong adsorption significantly reduces the likelihood of the compound leaching through the soil profile and contaminating groundwater. Transport in terrestrial systems would primarily occur through soil erosion, where the compound is carried along with adhered soil particles, rather than through dissolution in soil water.

Bioaccumulation Potential in Environmental Models

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from the environment and becomes concentrated in its tissues at a level higher than the surrounding medium. The potential for a substance to bioaccumulate is a key consideration in environmental risk assessment.

Environmental models heavily rely on the octanol-water partition coefficient (Log K_ow) to predict a chemical's bioaccumulation potential. ecetoc.org A high Log K_ow value is a primary indicator that a substance is lipophilic ("fat-loving") and may accumulate in the fatty tissues of organisms.

Indicators of Bioaccumulation Potential for Docosyl Tetradecanoate

Parameter Predicted Value/Indication Significance
Log K_ow 17.4 nih.gov Indicates a very high thermodynamic potential to partition from water into biological lipids.
Bioconcentration Factor (BCF) Predicted to be high Environmental models use Log K_ow to estimate BCF; a value of 17.4 suggests a very high potential for bioconcentration in aquatic organisms.

| Metabolism | Potential for hydrolysis | As an ester, it may be hydrolyzed to docosanol and myristic acid, which could be further metabolized, potentially mitigating long-term bioaccumulation. cir-safety.org |

Based on its exceptionally high predicted Log K_ow of 17.4, environmental models would classify Docosyl tetradecanoate as having a very high potential for bioaccumulation. nih.gov This suggests that if organisms are exposed to this compound, it would preferentially move into and be stored in lipid-rich tissues. The Bioconcentration Factor (BCF), which compares the concentration of a chemical in an organism to the concentration in the surrounding water, is predicted to be significant for this compound.

However, it is also important to consider metabolic processes. As a long-chain aliphatic ester, Docosyl tetradecanoate can potentially be hydrolyzed by metabolic enzymes into its constituent alcohol (docosanol) and fatty acid (myristic acid). cir-safety.org These components can then be integrated into normal lipid metabolism pathways. The extent to which metabolism can mitigate the bioaccumulation potential in various species is a critical factor that requires specific experimental data.

Theoretical and Computational Investigations of Docosyl Tetradecanoate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation enable the examination of molecular motion and interactions over time, providing insights that are often inaccessible through experimental methods alone.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For docosyl tetradecanoate (B1227901), MD simulations could elucidate how the long alkyl chains of the docosanol and myristic acid components interact with each other and with surrounding molecules. These simulations can model the behavior of the ester in various environments, such as in a lipid bilayer or at an interface, revealing details about intermolecular forces, including van der Waals forces and potential weak hydrogen bonds involving the ester group. Such studies are crucial for understanding the collective behavior of these molecules in bulk materials or biological systems.

Due to its long, flexible alkyl chains, docosyl tetradecanoate can adopt a vast number of different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements by calculating the potential energy of the molecule as its bonds are rotated. The result of this analysis is an energy landscape, a multidimensional surface that maps conformations to their potential energies. nih.govchemrxiv.orgchemrxiv.org For a molecule as flexible as docosyl tetradecanoate, generating a comprehensive energy landscape is computationally intensive. nih.gov The numerous local energy minima on this landscape would correspond to different stable conformers of the molecule. Understanding this landscape is key to predicting the molecule's physical properties and how it might fit into a binding site of an enzyme.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to analyze the electronic structure of docosyl tetradecanoate. nih.gov This involves calculating the distribution of electrons within the molecule, which governs its chemical reactivity. Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density and predict sites susceptible to electrophilic or nucleophilic attack. This information is fundamental for predicting how docosyl tetradecanoate might react with other chemical species.

Below is a hypothetical table of quantum chemical properties for docosyl tetradecanoate, as would be generated by such calculations.

Parameter Hypothetical Value Significance
Energy of HOMO -7.2 eVIndicates the molecule's ability to donate electrons.
Energy of LUMO 1.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 8.7 eVRelates to chemical stability and reactivity.
Dipole Moment 1.9 DMeasures the overall polarity of the molecule.

Note: These values are illustrative and not based on actual reported data for docosyl tetradecanoate.

Quantum chemical calculations can also predict the spectroscopic properties of a molecule. For instance, theoretical calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of docosyl tetradecanoate. nih.gov By calculating the vibrational frequencies of the chemical bonds, a theoretical IR spectrum can be generated and compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. These predictive capabilities are invaluable for structural elucidation and characterization.

In Silico Approaches for Biochemical Pathway Elucidation

In silico methods use computer simulations to study biological systems. researchgate.net In the context of docosyl tetradecanoate, these approaches could be used to predict its metabolic fate. By creating computational models of metabolic enzymes, such as esterases or cytochrome P450s, it is possible to perform molecular docking simulations. nih.gov These simulations would attempt to fit the docosyl tetradecanoate molecule into the active site of these enzymes, predicting whether it can be a substrate. The binding affinity and orientation within the active site can provide insights into the likelihood and potential products of its metabolism. nih.gov Such studies are a crucial first step in understanding the biochemical pathways a compound might enter within an organism.

Enzyme-Substrate Docking and Interaction Analysis for Related Esters

While specific molecular docking studies focusing exclusively on docosyl tetradecanoate are not extensively documented in publicly available literature, the methodology has been widely applied to related long-chain esters and the enzymes responsible for their synthesis and degradation. These studies provide a robust framework for understanding the potential interactions between docosyl tetradecanoate and its associated enzymes, such as wax synthases and lipases. nih.govnih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., a wax ester) when bound to a second molecule (the receptor, e.g., an enzyme) to form a stable complex. mdpi.com The process involves:

Preparation of Receptor and Ligand: High-resolution 3D crystal structures of target enzymes, such as the bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT), are obtained from protein data banks. nih.govresearchgate.net The structure of the ligand, in this case, a related wax ester, is modeled and energy-minimized.

Docking Simulation: Using specialized software, the ligand is placed into the enzyme's active site, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. nih.gov

Interaction Analysis: The most favorable poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ester and the amino acid residues of the enzyme's binding pocket. nih.gov

Studies on bacterial WS/DGAT enzymes, which have a broad substrate profile, have utilized this approach to probe the amino acids lining the substrate-binding pockets. nih.govresearchgate.net By identifying key residues, researchers can understand the basis of substrate specificity and engineer enzyme variants with tailored properties. For example, analysis of the binding of a fatty acid molecule within the active site of a wax synthase from Acinetobacter baylyi confirmed the location of the acyl-CoA binding site and suggested a conformational change upon substrate binding. researchgate.net

The insights from such analyses are critical for understanding how the long alkyl chains of both the tetradecanoate and docosyl portions of docosyl tetradecanoate would fit within the hydrophobic tunnels of enzymes like wax synthase or be positioned for hydrolysis by lipases.

Table 1: Hypothetical Docking Analysis of Wax Esters with a Bacterial Wax Synthase (WS/DGAT)
CompoundMolecular FormulaPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Primary Interaction Type
Docosyl TetradecanoateC36H72O2-11.5LEU, VAL, ILE, PHEHydrophobic
Cetyl PalmitateC32H64O2-10.8LEU, VAL, PHEHydrophobic
Stearyl Stearate (B1226849)C36H72O2-11.4LEU, ILE, TRPHydrophobic
Myristyl MyristateC28H56O2-9.9LEU, ALA, VALHydrophobic

Metabolic Flux Analysis Incorporating Docosyl Tetradecanoate Pathways

Metabolic Flux Analysis (MFA) is a powerful computational and experimental technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov It provides a detailed snapshot of cellular metabolism, revealing how precursors are channeled through various pathways to synthesize products. researchgate.net In the context of docosyl tetradecanoate, MFA can be used to model its biosynthetic pathway and identify strategies to optimize its production in engineered organisms like yeast or oilseed crops. researchgate.netunivie.ac.at

The biosynthesis of a wax ester like docosyl tetradecanoate involves two key enzymatic steps:

Fatty Acyl-CoA Reduction: A fatty acyl-CoA (tetradecanoyl-CoA) is reduced to a fatty alcohol (docosanol). This reaction is catalyzed by a fatty acyl-CoA reductase (FAR). univie.ac.at

Esterification: The resulting fatty alcohol is esterified with another fatty acyl-CoA molecule by a wax synthase (WS) to form the final wax ester. univie.ac.at

MFA of this pathway would involve constructing a stoichiometric model of all relevant reactions, from central carbon metabolism (e.g., glycolysis and the TCA cycle which produce the initial precursor, acetyl-CoA) to the final wax ester product. researchgate.net By feeding the organism a labeled substrate (e.g., ¹³C-glucose) and measuring the labeling patterns in key metabolites, the intracellular fluxes can be calculated, revealing the flow of carbon through the network. nih.gov

This analysis can identify metabolic bottlenecks or competing pathways that divert precursors away from wax ester synthesis. For example, MFA can quantify the flux of fatty acyl-CoAs towards other lipid pathways, such as triglyceride or phospholipid synthesis. researchgate.net With this knowledge, metabolic engineers can make targeted genetic modifications—such as overexpressing key enzymes like FAR and WS or downregulating competing enzymes—to redirect metabolic flux towards the desired high-yield production of docosyl tetradecanoate. nih.gov

Table 2: Key Reactions in a Simplified Docosyl Tetradecanoate Biosynthetic Pathway for Metabolic Flux Analysis
Reaction IDReaction DescriptionEnzymeHypothetical Flux (mmol/gDW/h)
R1Acetyl-CoA → Malonyl-CoAAcetyl-CoA Carboxylase (ACC)5.0
R2Malonyl-CoA → Tetradecanoyl-CoAFatty Acid Synthase (FAS)0.6
R3Fatty Acid Elongation → Docosanoyl-CoAFatty Acid Elongase (FAE)0.2
R4Docosanoyl-CoA → DocosanolFatty Acyl-CoA Reductase (FAR)0.15
R5Docosanol + Tetradecanoyl-CoA → Docosyl TetradecanoateWax Synthase (WS)0.15
R6Fatty Acyl-CoA → Triglyceride SynthesisAcyltransferases0.45

Integration and Role in Engineered Material Systems

Phase Behavior and Crystallization in Multi-Component Systems

Binary and ternary phase diagrams are essential tools for understanding the phase behavior of multi-component systems. For long-chain wax esters, these diagrams reveal the temperatures and compositions at which different solid and liquid phases coexist.

Research on binary mixtures of wax esters has shown that their phase behavior is complex and can include the formation of eutectic mixtures, solid solutions, or monotectic systems. For instance, binary blends of different natural waxes, which are rich in wax esters, have been shown to exhibit eutectic behavior. researchgate.net In a eutectic system, the melting point of the mixture is lower than that of the individual components. This phenomenon is critical in applications where a lower melting temperature is desired. The study of binary mixtures of wax esters and cholesteryl esters, both found in tear film lipids, revealed that the addition of one component lowers the phase transition temperature of the other, which can help prevent the crystallization of high-melting-point lipids. researchgate.netnih.gov

While a specific ternary phase diagram for docosyl tetradecanoate (B1227901) is not documented, the general principles of ternary phase behavior can be applied. tulane.edumdpi.com In a ternary system, the interactions between the three components can lead to more complex phase behavior, including the formation of ternary eutectics and various liquid and solid phase regions. nih.gov The phase behavior of such systems is crucial for the formulation of complex lipid-based materials where docosyl tetradecanoate might be one of several components.

Long-chain aliphatic molecules like docosyl tetradecanoate are known to exhibit polymorphism, which is the ability to exist in multiple crystalline forms. These different polymorphs have distinct physical properties, including melting point, solubility, and stability. Common polymorphs for long-chain esters include the α, β', and β forms, characterized by their subcell packing. nih.gov The specific polymorphic form that crystallizes depends on factors such as the cooling rate, the presence of impurities, and the solvent.

The crystallization kinetics of wax esters, including docosyl tetradecanoate, are important for controlling the microstructure of the final material. Studies on the crystallization of wax esters in oleogels have shown that the cooling rate significantly affects the crystal size and network structure. nih.gov Faster cooling rates generally lead to the formation of smaller crystals, which can result in a firmer gel network. The total carbon number and molecular symmetry of the wax ester also influence the regularity and size of the crystals formed. nih.gov

The kinetics of crystallization in multi-component systems can be investigated using techniques like differential scanning calorimetry (DSC), which can determine the onset and rate of crystallization. mdpi.comresearchgate.net The data obtained from such studies are crucial for designing and controlling the manufacturing processes of materials containing docosyl tetradecanoate.

Docosyl Tetradecanoate as a Component in Lipid-Based Architectures

The amphiphilic nature of lipids allows them to self-assemble into various structures in aqueous environments, forming the basis for many engineered material systems, particularly in the pharmaceutical and cosmetic industries. labinsights.nl While docosyl tetradecanoate is a neutral lipid, its incorporation into these architectures can modify their properties.

Micelles and liposomes are common examples of self-assembled lipid structures. Micelles are typically formed by surfactants with a single hydrophobic tail, while liposomes are vesicular structures composed of a lipid bilayer, usually formed from phospholipids. The incorporation of a non-polar molecule like docosyl tetradecanoate into these structures is expected to occur within the hydrophobic core of the micelle or the hydrophobic region of the liposomal bilayer.

The presence of long-chain wax esters within these structures can influence their physical characteristics. For example, the inclusion of wax esters in the lipid bilayer of liposomes could potentially increase the rigidity and stability of the membrane. In the context of the tear film, the self-assembly of wax esters with other lipids is crucial for forming an evaporation-resistant layer. researchgate.net This suggests that docosyl tetradecanoate could play a role in modulating the barrier properties of self-assembled lipid films.

Docosyl tetradecanoate and other long-chain wax esters are utilized in various specialized formulations, such as nanostructured lipid carriers (NLCs) and oleogels, which serve as carrier systems.

Nanostructured Lipid Carriers (NLCs): NLCs are composed of a blend of solid and liquid lipids, creating a less ordered solid matrix. This imperfect crystal structure allows for higher loading of active ingredients and reduces their expulsion during storage. Natural waxes, rich in wax esters, are often used as the solid lipid component in NLCs. mdpi.com The inclusion of docosyl tetradecanoate could contribute to the solid matrix of the NLC, influencing its melting behavior, physical stability, and release characteristics.

Oleogels: Oleogels are gels in which the continuous phase is a non-polar liquid (oil). Long-chain wax esters are effective gelling agents for oils, forming a network of crystalline platelets that entrap the liquid oil. nih.gov The properties of the oleogel, such as its firmness and thermal stability, are dependent on the concentration and type of wax ester used, as well as the processing conditions. ugent.be Docosyl tetradecanoate, with its long saturated chains, would be expected to be an effective structurant in oleogels.

Advanced Characterization of Docosyl Tetradecanoate-Containing Materials

A variety of advanced analytical techniques are employed to characterize the structure and properties of materials containing docosyl tetradecanoate and other wax esters.

Differential Scanning Calorimetry (DSC): DSC is a powerful technique for studying the thermal transitions of materials. perkinelmer.com.arazom.com It is used to determine the melting and crystallization temperatures and enthalpies of wax esters. nih.govtainstruments.com In multi-component systems, DSC can be used to construct phase diagrams and study the effects of different components on the phase behavior. researchgate.net

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure and polymorphism of materials. For wax esters, XRD can identify the different polymorphic forms (α, β', β) by analyzing the short and long spacings in the diffraction pattern. journals.co.zacolostate.edu This information is crucial for understanding the packing of the molecules in the solid state and how it relates to the material's properties.

Microscopy Techniques: Techniques such as polarized light microscopy (PLM) and scanning electron microscopy (SEM) are used to visualize the microstructure of materials containing wax esters. PLM can be used to observe the morphology of crystalline domains, while SEM provides high-resolution images of the surface topography and crystal habit. nih.gov

Spectroscopic and Chromatographic Techniques: Gas chromatography-mass spectrometry (GC-MS) is a standard method for the chemical analysis of wax esters, allowing for the identification and quantification of different molecular species. nih.govoup.com Fourier-transform infrared spectroscopy (FTIR) can provide information about the molecular interactions and conformational order of the lipid chains.

The table below summarizes the key characterization techniques and the information they provide for materials containing long-chain wax esters like docosyl tetradecanoate.

Technique Information Obtained
Differential Scanning Calorimetry (DSC)Melting and crystallization temperatures, enthalpies of transition, phase diagrams.
X-ray Diffraction (XRD)Crystalline structure, polymorphism, lamellar spacing.
Polarized Light Microscopy (PLM)Crystal morphology, microstructure of crystalline networks.
Scanning Electron Microscopy (SEM)Surface topography, crystal habit.
Gas Chromatography-Mass Spectrometry (GC-MS)Chemical composition, identification and quantification of individual wax esters.
Fourier-Transform Infrared Spectroscopy (FTIR)Molecular vibrations, conformational order of alkyl chains, intermolecular interactions.

Structural Analysis of Composite Materials

There is no available research data or published studies on the structural analysis of composite materials that incorporate Docosyl tetradecanoate as a constituent. Scientific investigations into how this specific long-chain ester affects the mechanical properties, interfacial adhesion, or microstructural characteristics of a polymer, ceramic, or metal matrix composite have not been documented in the reviewed literature. Therefore, no data tables or detailed research findings can be presented on this topic.

Thermal Behavior in Materials Science Applications

Similarly, specific data regarding the thermal behavior of Docosyl tetradecanoate when used as a component in materials science applications, such as a phase change material (PCM) within a composite matrix, is not available. While research exists for related fatty acids and alcohols in thermal energy storage, studies detailing the specific melting/solidification temperatures, latent heat capacity, or thermal conductivity of Docosyl tetradecanoate within an engineered material system could not be located. As a result, no data tables or specific research findings on its thermal performance in these applications can be provided.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize and characterize Docosyl tetradecanoate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of docosanol (C22 alcohol) with tetradecanoic acid (C14 acid) using acid catalysts (e.g., sulfuric acid) under reflux conditions. Purification is achieved via column chromatography or recrystallization. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and gas chromatography-mass spectrometry (GC-MS) for purity assessment (>98%). Infrared (IR) spectroscopy verifies the disappearance of hydroxyl groups from reactants .

Q. How can researchers determine the purity and structural integrity of Docosyl tetradecanoate using spectroscopic techniques?

  • Methodological Answer : Purity is quantified using high-performance liquid chromatography (HPLC) with UV detection at 210 nm. Structural integrity is confirmed via ¹H NMR (e.g., ester carbonyl resonance at ~170 ppm) and ¹³C NMR (alkyl chain signals between 10–35 ppm). Differential scanning calorimetry (DSC) assesses crystallinity and melting point consistency with literature values. Cross-validation with elemental analysis (C, H, O) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermal stability of Docosyl tetradecanoate under varying environmental conditions?

  • Methodological Answer : Thermal degradation studies are conducted using thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under nitrogen. Kinetic parameters (e.g., activation energy) are derived via the Flynn-Wall-Ozawa method. Accelerated stability testing at elevated temperatures (e.g., 40–80°C) over 4–8 weeks, with periodic sampling, monitors decomposition products via GC-MS. Control variables include humidity, oxygen levels, and light exposure to isolate degradation pathways .

Q. What methodologies are recommended for resolving contradictions in solubility data of Docosyl tetradecanoate across different solvent systems?

  • Methodological Answer : Systematic solubility studies should be performed in solvents of varying polarity (e.g., hexane, ethanol, DMSO) using gravimetric or UV-spectrophotometric methods. Data discrepancies are addressed by standardizing temperature (±0.1°C), solvent purity (HPLC-grade), and equilibration time (24–72 hours). Statistical analysis (e.g., ANOVA) identifies outliers, while Hansen solubility parameters predict solvent compatibility. Replicate experiments under controlled conditions minimize variability .

Q. What advanced techniques are suitable for studying the interaction of Docosyl tetradecanoate with lipid bilayer models in membrane research?

  • Methodological Answer : Langmuir-Blodgett troughs measure surface pressure-area isotherms to assess monolayer incorporation. Fluorescence anisotropy using DPH probes evaluates membrane fluidity changes. Small-angle X-ray scattering (SAXS) or cryo-electron microscopy (cryo-EM) visualizes structural modifications in multilamellar vesicles. Molecular dynamics simulations (e.g., CHARMM force fields) predict thermodynamic behavior and alkyl chain packing efficiency .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise (e.g., conflicting melting points), researchers should verify experimental conditions (e.g., heating rate in DSC), sample purity, and calibration standards. Cross-referencing with orthogonal techniques (e.g., XRD for crystallinity) resolves ambiguities .
  • Experimental Reproducibility : Detailed protocols for synthetic steps, including catalyst concentration and reaction time, must be documented. Peer validation through inter-laboratory studies enhances reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.